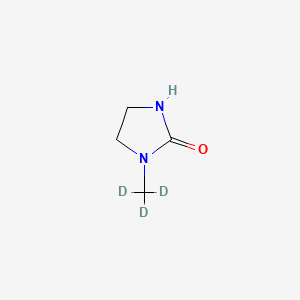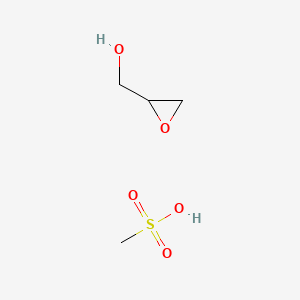
Desamino Chloro (R)-Fluoxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desamino Chloro (R)-Fluoxetine, also known as DCF, is a structural analog of the antidepressant drug fluoxetine. It is a prodrug of fluoxetine and has been used in scientific research as a tool to study the pharmacological properties of fluoxetine. It has been used to study the effects of fluoxetine on the central nervous system and to better understand the mechanism of action of the drug. In
Mécanisme D'action
Desamino Chloro (R)-Fluoxetine is a prodrug of fluoxetine and has the same mechanism of action as the parent drug. It is a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain, resulting in an increase in serotonin levels. This, in turn, leads to an antidepressant effect.
Biochemical and Physiological Effects
Desamino Chloro (R)-Fluoxetine has been shown to have similar biochemical and physiological effects to fluoxetine. It has been shown to increase serotonin levels in the brain, resulting in an antidepressant effect. It has also been shown to increase levels of the neurotransmitter norepinephrine, which is involved in the regulation of mood, sleep, and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
Desamino Chloro (R)-Fluoxetine has several advantages for use in laboratory experiments. It is a prodrug of fluoxetine, so it is easier to administer than the parent drug. It is also more stable than fluoxetine, which makes it easier to store and handle. However, Desamino Chloro (R)-Fluoxetine has some limitations. It is not as potent as fluoxetine, so higher doses are required to achieve the same effects. Additionally, it is not as widely available as fluoxetine, so it may be difficult to obtain for laboratory use.
Orientations Futures
There are several potential future directions for the use of Desamino Chloro (R)-Fluoxetine in scientific research. It could be used to study the effects of fluoxetine on other neurotransmitters, such as dopamine and norepinephrine. It could also be used to study the effects of fluoxetine on other aspects of the central nervous system, such as memory and learning. Additionally, it could be used to study the effects of fluoxetine on other physiological systems, such as the cardiovascular system. Finally, it could be used to study the effects of fluoxetine on other diseases, such as anxiety and depression.
Méthodes De Synthèse
Desamino Chloro (R)-Fluoxetine is synthesized using a two-step process. The first step involves the reaction of fluoxetine with a reagent known as sodium cyanoborohydride, which results in the formation of a compound known as N-desmethyl fluoxetine. The second step involves the reaction of N-desmethyl fluoxetine with chloroform, which results in the formation of Desamino Chloro (R)-Fluoxetine.
Applications De Recherche Scientifique
Desamino Chloro (R)-Fluoxetine has been used in scientific research to study the pharmacological properties of fluoxetine. It has been used to study the effects of fluoxetine on the central nervous system, as well as to better understand the mechanism of action of the drug. Desamino Chloro (R)-Fluoxetine has also been used to study the pharmacokinetics of fluoxetine, as well as to study the metabolic pathways of the drug.
Propriétés
IUPAC Name |
1-[(1R)-3-chloro-1-[4-(trifluoromethyl)phenoxy]propyl]-2,3,4,5,6-pentadeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m1/s1/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPIMWRKIKTDPS-HCESTMGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
